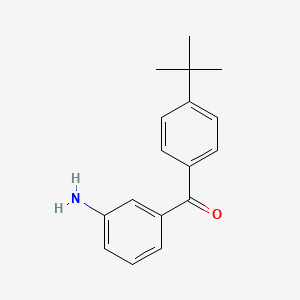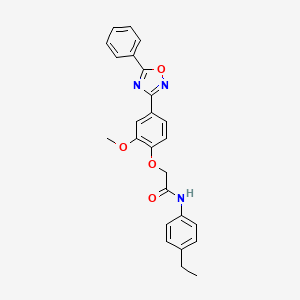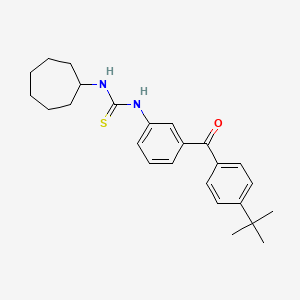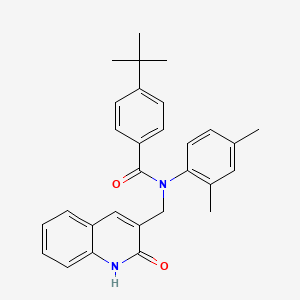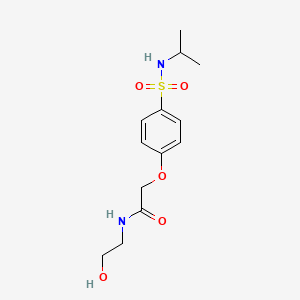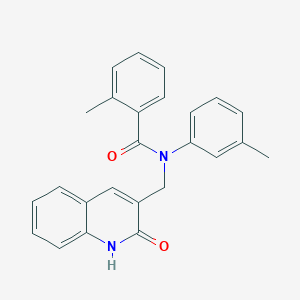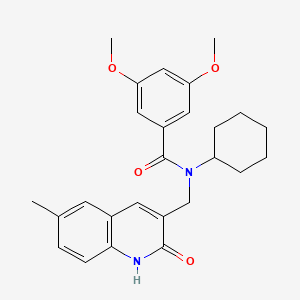
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as CHM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic effects.
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is still not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It has also been suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is its potential therapeutic effects in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is essential for the development of any potential therapeutic agent.
将来の方向性
There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide research. One direction is to further elucidate the mechanism of action of this compound, which could provide insights into its potential therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosing and administration. In addition, further studies are needed to assess the long-term safety of this compound, which is essential for its development as a potential therapeutic agent. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its therapeutic effects.
合成法
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of 3,5-dimethoxybenzoic acid, cyclohexylamine, and 2-hydroxy-6-methylquinoline as starting materials, followed by a series of reactions that include esterification, amidation, and cyclization. The final product is obtained through purification and characterization using various analytical techniques.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-24-18(11-17)12-20(25(29)27-24)16-28(21-7-5-4-6-8-21)26(30)19-13-22(31-2)15-23(14-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKNCXTSSFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

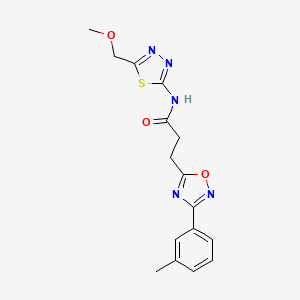
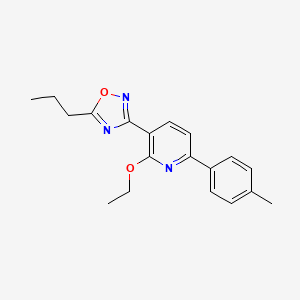
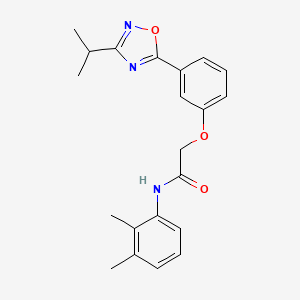
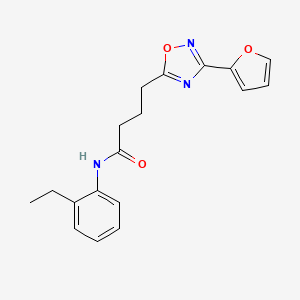
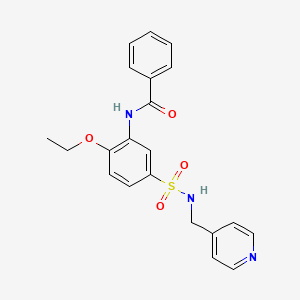
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)


